N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide, also known as CID 128674, is a small molecule that has been the subject of scientific research due to its potential therapeutic properties. It belongs to the class of indoline-2-carboxamides and has a molecular weight of 335.8 g/mol.
Scientific Research Applications
Molecular Interaction Studies
A study focused on understanding the molecular interactions of a potent and selective antagonist for the CB1 cannabinoid receptor, illustrating the compound's engagement with the receptor and providing insights into its potential therapeutic applications in modulating cannabinoid receptor activity (Shim et al., 2002). This research sheds light on the structural and functional dynamics of receptor-ligand interactions, contributing to the development of more effective drug candidates targeting cannabinoid receptors.
Neuroimaging Agent Development
Another study emphasizes the synthesis and characterization of radioligands for positron emission tomography (PET) imaging of brain receptors, specifically targeting the peripheral benzodiazepine receptor. The development of tracer kinetic models to describe the kinetics of such ligands in the brain highlights the compound's utility in neuroimaging, aiding in the diagnosis and monitoring of neurological conditions (Kropholler et al., 2005).
Antimicrobial Agent Synthesis
Research into the synthesis of compounds for potential antimicrobial applications demonstrates the broader impact of such molecules in addressing global health challenges. The creation and evaluation of novel compounds with antibacterial and antifungal activities illustrate the compound's role in the ongoing search for new treatments against resistant microbial strains (Desai et al., 2011).
Cannabinoid Receptor Antagonists
Exploration of new synthetic cannabinoid CB1 receptor antagonists like AM281 underlines the pursuit of alternatives to conventional drugs, with implications for understanding drug abuse potential and developing safer therapeutic options. Such studies contribute to the nuanced understanding of drug-receptor interactions and the behavioral effects of drug exposure (Botanas et al., 2015).
Novel Drug Discovery
Investigations into novel compounds for their potential in treating various diseases, such as the synthesis and evaluation of NESS 0327, a new synthetic cannabinoid CB1 receptor antagonist, highlight the ongoing efforts in drug discovery and development. This research not only expands the chemical repertoire for targeting specific receptors but also enhances our understanding of the therapeutic potential of cannabinoid receptor antagonists (Ruiu et al., 2003).
properties
IUPAC Name |
1-N-(4-chlorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-19-16(22)15-10-11-4-2-3-5-14(11)21(15)17(23)20-13-8-6-12(18)7-9-13/h2-9,15H,10H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIUVNHWRWCOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.